molecular formula C12H8FN3 B3359178 2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine CAS No. 842110-10-5

2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine

Cat. No.: B3359178
CAS No.: 842110-10-5
M. Wt: 213.21 g/mol
InChI Key: JWCKSBMHASOTOD-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that features a fused imidazo-pyrazine ring system with a fluorophenyl substituent at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyrazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine is unique due to its specific structural features, such as the presence of a fluorophenyl group and the imidazo-pyrazine scaffold. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-(4-fluorophenyl)imidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3/c13-10-3-1-9(2-4-10)11-8-16-6-5-14-7-12(16)15-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCKSBMHASOTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CN=CC3=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-(4-fluorophenyl)imidazo[1,2-a]pyrazine-8-carboxylic acid (Preparation #C.1, 18.9 g, 66.1 mmol) and 1M of hydrogen chloride in water (500 mL) was heated to about 100° C. for about 2 h. The reaction mixture was cooled to ambient temperature and solid Na2CO3 (50.0 g) was added cautiously portion-wise to raise the pH to about 8-9. The resulting brown solid was collected washing with water (4×80 mL). The product in the filtrate was extracted with EtOAc (3×200 mL). In addition the solid was dissolved in EtOAc (1 L) and filtered from insoluble material. The combined organic extracts were washed with water (3×200 mL) and brine (150 mL), then dried over Na2SO4, filtered and concentrated under reduced pressure to yield a brown solid. The solid was stirred with Et2O (8×150 mL); the insoluble solid was filtered each time until no product remained in the insoluble material. The Et2O was evaporated to yield a brown solid, which was dissolved in EtOAc (25 mL) and purified by silica chromatography using the EtOAc as eluent to yield an orange/brown solid (5.12 g, 34.8%): LC/MS (Table 1, Method g) Rt=2.10 min; MS m/z: 214.1 (M+H)+.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Yield
34.8%

Synthesis routes and methods II

Procedure details

A mixture of 2-(4-fluorophenyl)imidazo[1,2-a]pyrazine-8-carboxylic acid methyl ester (Preparation #1, 6.30 g, 23.2 mmol) in DCM (66 mL) was treated with 1.0 M HCl in water (200 mL). The mixture was heated at about 105° C. open to the air for about 16 h. The solution was allowed to cool and was treated with saturated aqueous NaHCO3 and DCM. The mixture was sonicated to dissolve all solids and the layers were separated. The aqueous layer was washed with EtOAc. The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to yield the title compound (4.60 g, 93%): LC/MS (Table 1, Method b) Rt=1.6 min; MS m/z: 214.3 (M+H)+.
Name
2-(4-fluorophenyl)imidazo[1,2-a]pyrazine-8-carboxylic acid methyl ester
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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